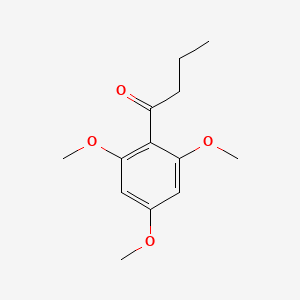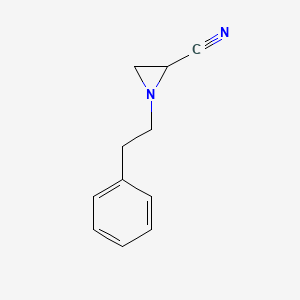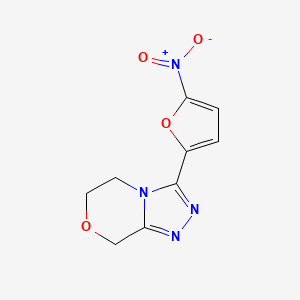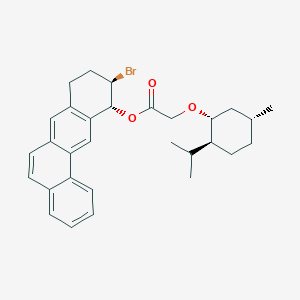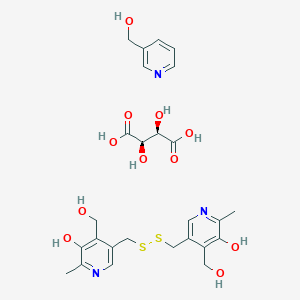![molecular formula C22H16N2O B14446196 3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one CAS No. 75397-89-6](/img/structure/B14446196.png)
3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Triphenyl-1,3-diazabicyclo[220]hex-5-en-2-one is a unique bicyclic compound characterized by its rigid structure and the presence of three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one typically involves the photochemical electrocyclization of 1,4,6-trisubstituted pyrimidin-2-ones. This reaction is carried out in benzene under irradiation, yielding the desired product in varying yields (14-85%) depending on the specific substituents on the pyrimidin-2-one precursor .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the photochemical electrocyclization process. This would require optimizing reaction conditions such as solvent choice, irradiation source, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one undergoes several types of chemical reactions, including:
Photochemical Reactions: The compound can undergo photochemical ring opening, leading to various rearranged products.
Nucleophilic Addition: The enedi-imine intermediate formed during photochemical reactions can undergo intramolecular nucleophilic addition.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various rearranged bicyclic structures and imidazoline derivatives .
Scientific Research Applications
3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one has several scientific research applications:
Chemistry: It is used as a model compound to study photochemical reactions and electrocyclization processes.
Materials Science: Its rigid structure makes it a candidate for the development of new materials with unique mechanical properties.
Medicinal Chemistry: The compound’s potential biological activity is being explored for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one involves photochemical ring opening to form an enedi-imine intermediate. This intermediate can then undergo intramolecular nucleophilic addition, leading to various rearranged products . The specific molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: This compound has a similar bicyclic structure but differs in the position of the nitrogen atoms and the overall ring size.
3,5,6-Triphenyl-2,3,5,6-tetraaza-bicyclo[2.1.1]hex-1-ene: Another related compound with a different arrangement of nitrogen atoms and phenyl groups.
Uniqueness
3,4,6-Triphenyl-1,3-diazabicyclo[220]hex-5-en-2-one is unique due to its specific arrangement of phenyl groups and the rigidity of its bicyclic structure
Properties
CAS No. |
75397-89-6 |
|---|---|
Molecular Formula |
C22H16N2O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3,4,6-triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one |
InChI |
InChI=1S/C22H16N2O/c25-21-23(19-14-8-3-9-15-19)22(18-12-6-2-7-13-18)16-20(24(21)22)17-10-4-1-5-11-17/h1-16H |
InChI Key |
OFKNSXWUMYXLTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3(N2C(=O)N3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B14446113.png)

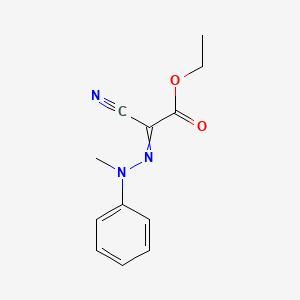
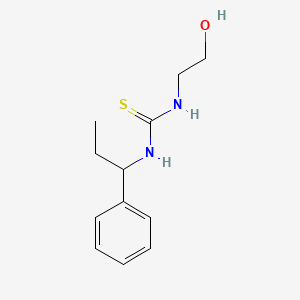


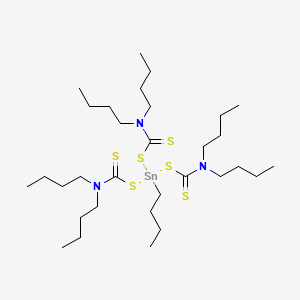
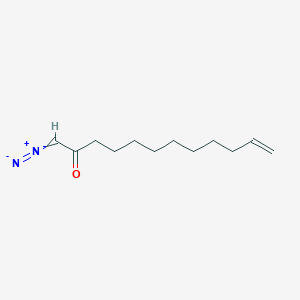
![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)
